4-Iodo-3-methoxy-1-methyl-1H-pyrazole

Catalog No.
S14007874
CAS No.
M.F
C5H7IN2O
M. Wt
238.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3-methoxy-1-methyl-1H-pyrazole

Product Name

4-Iodo-3-methoxy-1-methyl-1H-pyrazole

IUPAC Name

4-iodo-3-methoxy-1-methylpyrazole

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

InChI

InChI=1S/C5H7IN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3

InChI Key

AIDXGISQQWFIIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)I

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by its unique structure that includes an iodine atom at the 4-position and a methoxy group at the 3-position of the pyrazole ring. Its molecular formula is C5H7IN2OC_5H_7IN_2O and it has a molecular weight of 238 g/mol. The presence of these functional groups contributes to its chemical reactivity and potential biological activities, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The pyrazole ring can undergo catalytic hydrogenation to yield dihydropyrazoles.

Common Reagents and Conditions

  • Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
  • Reduction: Catalysts such as palladium on carbon or platinum oxide under hydrogen gas.

The biological activity of 4-iodo-3-methoxy-1-methyl-1H-pyrazole is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodine atom enhances the compound's binding affinity through halogen bonding, while the methoxy and methyl groups influence lipophilicity and membrane permeability, affecting bioavailability and distribution within biological systems. Preliminary studies suggest potential applications in pharmacology, although further research is necessary to fully elucidate its therapeutic effects .

The synthesis of 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common synthetic route includes:

  • Iodination Reaction: Reacting 1-methyl-3-methoxy-1H-pyrazole with iodine in the presence of an oxidizing agent.
  • Solvent Use: The reaction is often conducted in organic solvents such as acetonitrile or dichloromethane under reflux conditions .

Industrial production may utilize continuous flow processes for improved yield and purity through automated reactors that control reaction parameters precisely.

4-Iodo-3-methoxy-1-methyl-1H-pyrazole finds applications in various domains:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its unique biological activities.
  • Organic Synthesis: It serves as a versatile intermediate for synthesizing other pyrazole derivatives and complex organic molecules .

Interaction studies involving 4-iodo-3-methoxy-1-methyl-1H-pyrazole focus on its binding affinity with biological targets. Investigations into its pharmacodynamics are ongoing, aiming to understand how structural features influence its activity against specific enzymes or receptors. Such studies are crucial for assessing its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy .

Several compounds share structural similarities with 4-iodo-3-methoxy-1-methyl-1H-pyrazole. Notable examples include:

Compound NameStructural Features
4-Iodo-1-methyl-1H-pyrazoleIodine at position 4; lacks methoxy group
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acidContains a carboxylic acid group instead of methoxy
3-Methoxy-1-methyl-1H-pyrazoleLacks iodine; only contains methoxy at position 3

Uniqueness

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is distinct due to the combination of both iodine and methoxy substituents on the pyrazole ring. This unique combination enhances its reactivity and biological activity compared to other derivatives. The iodine atom offers a site for further functionalization, while the methoxy group modulates electronic properties, making it a valuable compound for further research and application in medicinal chemistry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

237.96031 g/mol

Monoisotopic Mass

237.96031 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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